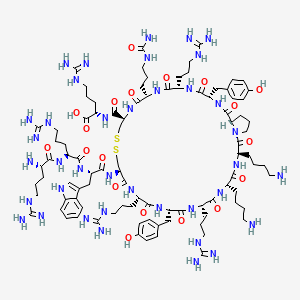

H-Arg-Arg-Trp-Cys(1)-Arg-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys(1)-Arg-OH

Description

T134 is a small-molecule inhibitor of the chemokine receptor CXCR4. It has been studied for its potential to block the entry of human immunodeficiency virus type 1 (HIV-1) into target cells. T134 is a derivative of the peptide T22, which is known for its ability to inhibit CXCR4 .

Properties

Molecular Formula |

C94H152N38O19S2 |

|---|---|

Molecular Weight |

2182.6 g/mol |

IUPAC Name |

(2S)-2-[[(3R,6S,9S,12S,15S,18R,23R,26S,29S,32S,35S)-3,6-bis(4-aminobutyl)-18-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-9,15,29-tris(3-carbamimidamidopropyl)-26-[3-(carbamoylamino)propyl]-12,32-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,25,28,31,34-decaoxo-20,21-dithia-1,4,7,10,13,16,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-23-carbonyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C94H152N38O19S2/c95-35-5-3-18-59-76(138)125-65(19-4-6-36-96)86(148)132-44-14-26-72(132)85(147)129-68(46-52-29-33-55(134)34-30-52)81(143)123-62(22-10-40-114-91(104)105)75(137)121-64(24-12-43-117-94(110)151)79(141)130-71(84(146)126-66(87(149)150)25-13-42-116-93(108)109)50-153-152-49-70(83(145)124-63(23-11-41-115-92(106)107)78(140)127-67(45-51-27-31-54(133)32-28-51)80(142)122-61(74(136)120-59)21-9-39-113-90(102)103)131-82(144)69(47-53-48-118-58-17-2-1-15-56(53)58)128-77(139)60(20-8-38-112-89(100)101)119-73(135)57(97)16-7-37-111-88(98)99/h1-2,15,17,27-34,48,57,59-72,118,133-134H,3-14,16,18-26,35-47,49-50,95-97H2,(H,119,135)(H,120,136)(H,121,137)(H,122,142)(H,123,143)(H,124,145)(H,125,138)(H,126,146)(H,127,140)(H,128,139)(H,129,147)(H,130,141)(H,131,144)(H,149,150)(H4,98,99,111)(H4,100,101,112)(H4,102,103,113)(H4,104,105,114)(H4,106,107,115)(H4,108,109,116)(H3,110,117,151)/t57-,59-,60-,61-,62-,63-,64-,65+,66-,67-,68-,69-,70-,71-,72-/m0/s1 |

InChI Key |

ZFIUCXJWTNZDRW-UYROLUPNSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: T134 is synthesized through a series of peptide synthesis steps. The process involves the solid-phase synthesis of the peptide chain, followed by cyclization and purification. The reaction conditions typically include the use of protecting groups to ensure the correct sequence of amino acids and the use of coupling reagents to form peptide bonds.

Industrial Production Methods: Industrial production of T134 involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: T134 undergoes various chemical reactions, including:

Oxidation: T134 can be oxidized under specific conditions, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds in T134, reverting it to its reduced form.

Substitution: T134 can undergo substitution reactions where specific amino acid residues are replaced with others to modify its activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions include oxidized and reduced forms of T134, as well as modified peptides with altered amino acid sequences.

Scientific Research Applications

T134 has several scientific research applications, including:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Investigated for its role in inhibiting CXCR4, a receptor involved in various biological processes.

Medicine: Explored as a potential therapeutic agent for preventing HIV-1 entry into cells.

Mechanism of Action

T134 exerts its effects by binding to the CXCR4 receptor on the surface of target cells. This binding prevents the interaction of CXCR4 with its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby inhibiting the entry of HIV-1 into the cells. The molecular targets involved include the CXCR4 receptor and the viral envelope glycoprotein gp120 .

Comparison with Similar Compounds

T22: A peptide analog of T134 with a similar mechanism of action but higher cytotoxicity.

AMD3100: Another CXCR4 antagonist with a different structure but similar function.

Uniqueness of T134: T134 is unique due to its reduced positive charges compared to T22, resulting in significantly less cytotoxicity. Unlike AMD3100, T134 does not exhibit cross-drug resistance, making it a valuable alternative for targeting CXCR4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.